molecular formula C16H19N3O7 B12839762 (S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate

(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate

Cat. No.: B12839762
M. Wt: 365.34 g/mol
InChI Key: MKQHLZBWZWCOSZ-NSHDSACASA-N
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Description

(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indoline core, a nitro group, and a carboxybutanoyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate typically involves multiple steps, starting from commercially available precursors. The process may include nitration, esterification, and amidation reactions. Specific reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production while maintaining high standards of quality control.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate involves its interaction with specific molecular targets. The nitro group and amino group play crucial roles in binding to target proteins or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate
  • ®-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate
  • Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate

Uniqueness

(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate stands out due to its specific stereochemistry and the presence of a hydrate form, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H19N3O7

Molecular Weight

365.34 g/mol

IUPAC Name

(2S)-2-amino-5-[5-(2-methoxy-2-oxoethyl)-7-nitro-2,3-dihydroindol-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C16H19N3O7/c1-26-14(21)8-9-6-10-4-5-18(15(10)12(7-9)19(24)25)13(20)3-2-11(17)16(22)23/h6-7,11H,2-5,8,17H2,1H3,(H,22,23)/t11-/m0/s1

InChI Key

MKQHLZBWZWCOSZ-NSHDSACASA-N

Isomeric SMILES

COC(=O)CC1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

COC(=O)CC1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)CCC(C(=O)O)N

Origin of Product

United States

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